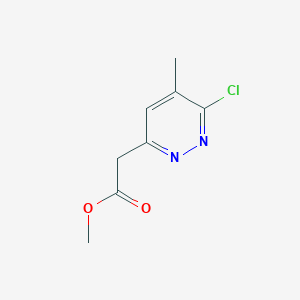

![molecular formula C10H10BrClN2S B1448259 Bromhidrato de 3-alil-6-clorobenzo[d]tiazol-2(3H)-imina CAS No. 1820587-63-0](/img/structure/B1448259.png)

Bromhidrato de 3-alil-6-clorobenzo[d]tiazol-2(3H)-imina

Descripción general

Descripción

The compound “3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have a wide range of applications in the fields of medicinal chemistry and agriculture .

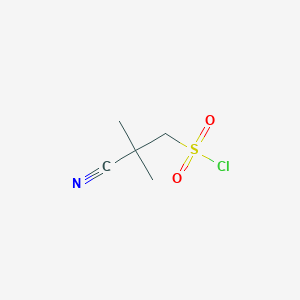

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzothiazole core, with an allyl group at the 3-position and a chlorine atom at the 6-position. The imine group would be attached to the 2-position of the benzothiazole ring.Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The presence of the allyl group might make the compound susceptible to reactions involving the allylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are generally stable compounds due to their aromaticity . The presence of the chlorine atom might increase the compound’s reactivity .Aplicaciones Científicas De Investigación

Aplicaciones antiinflamatorias y analgésicas

El compuesto ha sido evaluado por su potencial como agente antiinflamatorio y analgésico. La investigación sugiere que los derivados del benzotiazol, que incluyen el bromhidrato de 3-alil-6-clorobenzo[d]tiazol-2(3H)-imina, muestran una actividad significativa en la reducción de la inflamación y el dolor. Esto es particularmente relevante en el desarrollo de fármacos antiinflamatorios no esteroideos (AINE) que apuntan a minimizar los efectos secundarios gastrointestinales mientras se mantiene la eficacia terapéutica .

Actividad ulcerogénica

Además de sus propiedades antiinflamatorias, el compuesto ha sido estudiado por su acción ulcerogénica, o su potencial para causar úlceras. Los hallazgos indican que la acción ulcerogénica e irritativa sobre la mucosa gastrointestinal es baja en comparación con los fármacos estándar, lo que lo convierte en un candidato prometedor para el desarrollo de AINE más seguros .

Actividades de peroxidación lipídica

Los derivados del compuesto han sido evaluados farmacológicamente por su capacidad para inhibir la peroxidación lipídica. Este es un proceso en el que los radicales libres "roban" electrones de los lípidos en las membranas celulares, lo que resulta en daño celular. Inhibir este proceso es crucial para prevenir enfermedades asociadas con el estrés oxidativo .

Actividad antimicrobiana

Los derivados del compuesto han mostrado resultados prometedores en la inhibición del crecimiento de diversas cepas bacterianas y fúngicas. Esto incluye actividad contra bacterias Gram-positivas y Gram-negativas, así como varios hongos, lo que sugiere su posible uso como agente antimicrobiano de amplio espectro .

Síntesis de moléculas híbridas

El compuesto se ha utilizado en la síntesis de moléculas híbridas que combinan diferentes farmacóforos en una sola estructura. Este enfoque puede conducir a compuestos con mayor actividad antimicrobiana, lo cual es esencial para el control de enfermedades infecciosas causadas por una variedad de patógenos .

Propiedades ópticas para la luminiscencia

La investigación sobre las propiedades ópticas de los derivados del compuesto ha revelado aplicaciones potenciales en luminiscencia. Estos hallazgos abren posibilidades para su uso en el desarrollo de nuevos materiales para dispositivos ópticos o sensores .

Mecanismo De Acción

Target of Action

Similar compounds, such as n-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole, have been shown to interact with cyclo-oxygenase (cox) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Based on the action of similar compounds, it can be inferred that it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This could result in anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may disrupt this pathway, reducing the production of these inflammatory mediators .

Result of Action

Similar compounds have shown significant anti-inflammatory and analgesic activities . They have also demonstrated low ulcerogenic and irritative action on the gastrointestinal mucosa .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are significant as they influence the biosynthesis of prostaglandins, which are involved in inflammation and pain mediation. The compound’s ability to inhibit COX-2 while sparing COX-1 makes it a potential candidate for anti-inflammatory applications .

Cellular Effects

The effects of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and thus reducing the production of prostaglandins . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its anti-inflammatory effects over extended periods, although its potency may decrease with time .

Dosage Effects in Animal Models

The effects of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable adverse effects . At higher doses, it can cause toxicity, including gastrointestinal irritation and liver damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of other drugs and dietary factors .

Transport and Distribution

The transport and distribution of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors and other regulatory proteins . The localization of the compound is directed by specific targeting signals and post-translational modifications that guide it to specific cellular compartments .

Propiedades

IUPAC Name |

6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h2-4,6,12H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBYQCKNGKVMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Cl)SC1=N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1820587-63-0 | |

| Record name | 2(3H)-Benzothiazolimine, 6-chloro-3-(2-propen-1-yl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820587-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)

![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)

![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)

![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)